molecular formula C15H21N3O5 B11556394 benzyl N-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate

benzyl N-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate

Cat. No.: B11556394
M. Wt: 323.34 g/mol
InChI Key: VYFGJFRMOBUSCX-UHFFFAOYSA-N
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Description

Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydrazinecarbonyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate typically involves the reaction of benzyl carbamate with tert-butyl carbazate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to accelerate the reaction rate and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or Boc-protected amine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(tert-butoxycarbonyl)glycinate: Similar in structure but contains a glycine moiety instead of a hydrazinecarbonyl group.

    N-Benzyl-tert-butylamine: Contains a benzyl and tert-butyl group but lacks the carbamate and hydrazinecarbonyl functionalities.

Uniqueness

Benzyl N-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}methyl)carbamate is unique due to its combination of a benzyl group, Boc-protected amine, and hydrazinecarbonyl moiety. This makes it particularly useful in protecting amines during complex organic synthesis, offering stability and selectivity that may not be achievable with other protecting groups.

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

benzyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(21)18-17-12(19)9-16-13(20)22-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,19)(H,18,21)

InChI Key

VYFGJFRMOBUSCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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